Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate (CAS: 832741-09-0) is a furan-based ester derivative featuring a substituted phenoxy group. Its molecular formula is C₁₆H₁₈O₄, with a molecular weight of 274.31 g/mol (calculated). The compound is structurally characterized by a furan-2-carboxylate backbone substituted at the 5-position with a (2,3,5-trimethylphenoxy)methyl group.
Properties
IUPAC Name |
methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10-7-11(2)12(3)15(8-10)19-9-13-5-6-14(20-13)16(17)18-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWLYHLQLVEOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=C(O2)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184578 | |
| Record name | Methyl 5-[(2,3,5-trimethylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832741-09-0 | |
| Record name | Methyl 5-[(2,3,5-trimethylphenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(2,3,5-trimethylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the reaction of the furan derivative with 2,3,5-trimethylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like dimethyl sulfate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and esterification steps to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a diketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic or furan moieties:
Key Observations :
- Substituent Impact on Bioactivity: The 2-fluoro-4-nitrophenyl derivative exhibits antimycobacterial activity, likely due to electron-withdrawing groups enhancing interactions with bacterial targets like MbtI .
- Solubility and Crystallinity: The fluorinated nitro derivative demonstrates superior solubility and crystallization properties, enabling detailed SC-XRD analysis . The trimethylphenoxy analogue’s bulky substituents may hinder crystallization, though this remains unverified in the literature.
- Antibacterial Specificity: The methoxycarbonylethyl-substituted compound (from Coriolopsis sp. J5) shows selective activity against Xanthomonas axonopodis, a plant pathogen, suggesting that alkyl chain modifications can fine-tune target specificity .
Physicochemical and Spectroscopic Comparisons
- Molecular Weight and Polarity: The trimethylphenoxy derivative (274.31 g/mol) is heavier than the methoxycarbonylethyl analogue (242.23 g/mol), with increased hydrophobicity due to methyl groups. The fluorinated nitro compound (295.24 g/mol) balances polarity (nitro and fluorine groups) with moderate lipophilicity.
- Spectroscopic Characterization: All analogues were characterized via NMR and HRMS. The fluorinated nitro compound’s crystal structure revealed stacking interactions and minimal CH···O bonds, stabilizing its conformation . Similar analyses for the trimethylphenoxy derivative are absent but would clarify its conformational preferences.
Biological Activity
Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate (CAS No. 832741-09-0) is an organic compound with notable biological activities. This article examines its chemical properties, synthesis, and various biological effects, supported by research findings and case studies.
- Molecular Formula: C16H18O4
- Molecular Weight: 274.31 g/mol
- Structure: Contains a furan ring substituted with a carboxylate ester group and a phenoxy group with three methyl groups.
Synthesis
The synthesis of this compound typically involves:
- Formation of the furan ring through cyclization of appropriate precursors.
- Introduction of the phenoxy group via reaction with 2,3,5-trimethylphenol in the presence of a base.
- Esterification of the carboxylic acid group with methanol using an acid catalyst.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways that regulate cell growth and survival. For instance, it has been observed to inhibit the proliferation of breast cancer cells by affecting key regulatory proteins involved in cell cycle progression.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets:
- The phenoxy group may interact with enzymes or receptors, modulating their activity.
- The furan ring can participate in electron transfer reactions that influence cellular processes.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Findings: The compound showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.
-
Anticancer Study
- Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Results: Treatment with varying concentrations resulted in reduced cell viability and increased apoptosis markers (e.g., caspase activation).
Data Table: Summary of Biological Activities
| Activity Type | Pathogen/Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition | |
| Antimicrobial | Escherichia coli | Significant inhibition | |
| Anticancer | MCF-7 (breast cancer) | Reduced viability; increased apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
